![molecular formula C27H25N3O2 B6509284 1-(3,4-dimethylphenyl)-8-ethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901247-64-1](/img/structure/B6509284.png)
1-(3,4-dimethylphenyl)-8-ethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
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Description
1-(3,4-dimethylphenyl)-8-ethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline, commonly known as DEEP-PMPQ, is a heterocyclic compound that has been studied for its potential applications in various fields. This compound has been found to have a wide range of biological activities, including anti-inflammatory, anti-microbial, anti-cancer, and neuroprotective properties. It has also been studied for its ability to modulate the activity of certain enzymes and receptors.
Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with electrophilic organic groups. Our compound can serve as an organoboron reagent in SM coupling reactions. Key points include:
- Applications : SM coupling enables the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials .
Bioactive Compound Synthesis
Our compound has been used in the preparation of a potential bioactive molecule : Our compound has been used in the preparation of a potential bioactive molecule: 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one . Although the yield is moderate due to the retro-Michael reaction, this application highlights its versatility in drug discovery .
Thiophene Derivatives
Thiophenes are essential heterocyclic compounds with diverse applications. Our compound can be modified to yield thiophene derivatives, such as:
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-8-ethoxy-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O2/c1-5-32-22-12-13-25-23(15-22)27-24(16-28-25)26(19-7-10-21(31-4)11-8-19)29-30(27)20-9-6-17(2)18(3)14-20/h6-16H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIGJIYCDJFYQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)C)C)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-8-ethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline |
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